molecular formula C23H24N6O4 B15080308 4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B15080308
M. Wt: 448.5 g/mol
InChI Key: UOHVALJGDWUYLM-BUVRLJJBSA-N
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Description

4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C23H24N6O4 and a molecular weight of 448.486 g/mol . This compound is known for its unique structure, which combines elements of benzaldehyde, purine, and hydrazone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the condensation of 4-ethoxybenzaldehyde with a hydrazone derivative of purine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the original compound .

Scientific Research Applications

4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H24N6O4

Molecular Weight

448.5 g/mol

IUPAC Name

8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C23H24N6O4/c1-3-32-18-11-9-16(10-12-18)15-24-27-22-25-20-19(21(30)26-23(31)28(20)2)29(22)13-14-33-17-7-5-4-6-8-17/h4-12,15H,3,13-14H2,1-2H3,(H,25,27)(H,26,30,31)/b24-15+

InChI Key

UOHVALJGDWUYLM-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CCOC4=CC=CC=C4)C(=O)NC(=O)N3C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC3=C(N2CCOC4=CC=CC=C4)C(=O)NC(=O)N3C

Origin of Product

United States

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